3-(2-Methoxycarbonylethyl)benzoic acid
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Overview
Description
3-(2-Methoxycarbonylethyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxycarbonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxycarbonylethyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 3-(2-carboxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Grignard reaction, where 3-bromobenzoic acid is reacted with ethyl magnesium bromide, followed by esterification with methanol. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxycarbonylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2-carboxyethyl)benzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(2-hydroxyethyl)benzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-carboxyethyl)benzoic acid.
Reduction: 3-(2-hydroxyethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxycarbonylethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxycarbonylethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(2-Carboxyethyl)benzoic acid: Similar structure but with a carboxyl group instead of a methoxycarbonyl group.
3-(2-Hydroxyethyl)benzoic acid: Similar structure but with a hydroxyethyl group instead of a methoxycarbonyl group.
3-(2-Aminoethyl)benzoic acid: Similar structure but with an aminoethyl group instead of a methoxycarbonyl group.
Uniqueness
3-(2-Methoxycarbonylethyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. The methoxycarbonyl group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-(3-methoxy-3-oxopropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUNEVVQQPFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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